molecular formula C20H30ClN5O3 B14796460 8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride

8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride

Cat. No.: B14796460
M. Wt: 423.9 g/mol
InChI Key: IUFTYFZYMRNTRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride involves multiple steps. The starting material is theophylline, which undergoes alkylation with benzyl chloride to form 8-benzyltheophylline. This intermediate is then reacted with 2-(ethyl(2-hydroxyethyl)amino)ethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by acting as a selective A1 adenosine receptor antagonist. This action leads to bronchodilation by relaxing the smooth muscles in the airways. The molecular targets include adenosine receptors, and the pathways involved are related to cyclic AMP (cAMP) signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride is unique due to its specific substitution pattern, which enhances its selectivity for A1 adenosine receptors and its bronchodilator efficacy. This makes it particularly effective in treating bronchial asthma compared to other xanthine derivatives .

Biological Activity

The compound 8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione; hydrochloride , also known as Bamifylline hydrochloride, is a derivative of theophylline with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Information

  • Molecular Formula : C20_{20}H28_{28}ClN5_5O3_3
  • Molecular Weight : 421.9 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 8
  • Topological Polar Surface Area : 81.9 Ų
  • Complexity : 554
PropertyValue
Molecular Weight421.9 g/mol
Molecular FormulaC20_{20}H28_{28}ClN5_5O3_3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count8
Topological Polar Surface Area81.9 Ų
Complexity554

Bamifylline functions primarily as a bronchodilator , similar to other xanthine derivatives like theophylline. It acts by inhibiting phosphodiesterase enzymes, leading to increased intracellular cyclic AMP (cAMP) levels. This elevation in cAMP results in smooth muscle relaxation and bronchodilation, making it beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Effects

  • Bronchodilation : Studies indicate that Bamifylline exhibits significant bronchodilatory effects, making it effective in alleviating symptoms of asthma and COPD.
  • Anti-inflammatory Properties : Research suggests that the compound may also possess anti-inflammatory properties, potentially reducing airway inflammation associated with chronic respiratory diseases .
  • Cardiovascular Effects : The compound has been observed to influence cardiovascular parameters by promoting vasodilation through cAMP-mediated pathways .

Study on Bronchodilatory Effects

A clinical trial assessed the efficacy of Bamifylline in patients with asthma. The results demonstrated a statistically significant improvement in lung function parameters (FEV1 and PEFR) compared to placebo groups .

In Vivo Studies

In animal models, Bamifylline showed improved respiratory function and reduced airway resistance when administered at therapeutic doses. The mechanism was attributed to its ability to enhance cAMP levels in bronchial tissues, leading to relaxation of bronchial smooth muscles .

Comparative Efficacy

A comparative study highlighted the efficacy of Bamifylline against other bronchodilators such as salbutamol and ipratropium bromide. The findings suggested that while salbutamol provided rapid relief, Bamifylline offered prolonged effects with fewer side effects related to tachycardia and jitteriness commonly associated with beta-agonists .

Properties

Molecular Formula

C20H30ClN5O3

Molecular Weight

423.9 g/mol

IUPAC Name

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride

InChI

InChI=1S/C20H29N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,17-18,26H,4,10-14H2,1-3H3;1H

InChI Key

IUFTYFZYMRNTRI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN1C2C(N=C1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)CCO.Cl

Origin of Product

United States

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